4-Pentenylzinc bromide
Overview
Description
4-Pentenylzinc bromide is an organozinc compound with the molecular formula C5H9BrZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Pentenylzinc bromide can be synthesized through the reaction of 4-bromo-1-pentene with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
4-Bromo-1-pentene+Zinc→4-Pentenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Pentenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Coupling Reactions: It participates in cross-coupling reactions such as the Negishi coupling to form carbon-carbon bonds.
Substitution Reactions: It can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with the reaction carried out in THF at low temperatures.
Coupling Reactions: Often involves palladium or nickel catalysts, with the reaction conducted under an inert atmosphere.
Substitution Reactions: Commonly uses alkyl halides or other electrophiles, with the reaction performed in the presence of a base.
Major Products Formed
Nucleophilic Addition: Forms primary or secondary alcohols.
Coupling Reactions: Produces alkenes or other carbon-carbon bonded products.
Substitution Reactions: Results in the formation of substituted alkenes or other organic compounds.
Scientific Research Applications
4-Pentenylzinc bromide is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: Used as a reagent for the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential in modifying biomolecules and studying biological pathways.
Mechanism of Action
The mechanism of action of 4-Pentenylzinc bromide involves its role as a nucleophile in various chemical reactions. It can attack electrophilic centers in substrates, leading to the formation of new carbon-carbon bonds. The zinc atom in the compound stabilizes the negative charge on the carbon, making it a highly reactive species. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparison with Similar Compounds
Similar Compounds
4-Pentenylmagnesium bromide: Another organometallic reagent with similar reactivity but contains magnesium instead of zinc.
4-Bromo-1-pentene: The precursor to 4-Pentenylzinc bromide, used in its synthesis.
Cyclopentylzinc bromide: A related organozinc compound with a cyclopentyl group instead of a pentenyl group.
Uniqueness
This compound is unique due to its specific reactivity profile and the presence of both a zinc atom and a pentenyl group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis. Its ability to form stable carbon-zinc bonds and undergo various transformations distinguishes it from other similar compounds.
Properties
IUPAC Name |
bromozinc(1+);pent-1-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9.BrH.Zn/c1-3-5-4-2;;/h3H,1-2,4-5H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTRJJFTGJERAH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCC=C.[Zn+]Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrZn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403075 | |
Record name | Zinc, bromo-4-pentenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
308796-04-5 | |
Record name | Zinc, bromo-4-pentenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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